Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate typically involves the esterification of 2-Hydroxy-3-benzyloxybenzoic acid with ethyl acetate in the presence of a catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is widely used in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate . While these compounds share similar ester functional groups, Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Properties
Molecular Formula |
C18H18O5 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxy-3-phenylmethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C18H18O5/c1-2-22-17(20)11-15(19)14-9-6-10-16(18(14)21)23-12-13-7-4-3-5-8-13/h3-10,21H,2,11-12H2,1H3 |
InChI Key |
XKQSPRURVDKOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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